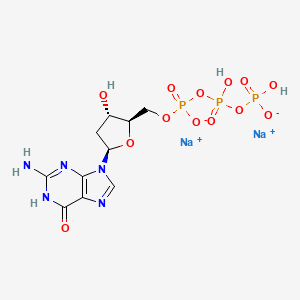

2'-Deoxyguanosine 5'-triphosphate, disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Deoxyguanosine 5’-triphosphate, disodium salt is a purine deoxynucleotide that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, including DNA replication and repair, making it a vital component in molecular biology and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 5’-triphosphate, disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 5’-triphosphate, disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing high-throughput techniques and stringent quality control measures to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Principal Chemical Reaction Pathways

dGTP disodium salt participates in three primary reaction types:

Representative Reaction Conditions:

Oxidative Modifications

dGTP is susceptible to oxidation, particularly at the C8 position of the guanine base:

Experimental Data:

| Oxidizing Agent | Reaction Time | Yield of 8-oxo-dGTP |

|---|---|---|

| H₂O₂ (10 mM) | 15 min (ice) | >90% |

| Cu²⁺/ascorbate | 1 h (37°C) | 85% |

Substitution Reactions

The γ-phosphate of dGTP undergoes nucleophilic substitution for labeling or functionalization:

-

Click Chemistry : Alkyne-modified dGTP derivatives synthesized via EDC-mediated coupling with propargylamine .

Enzymatic Interactions

dGTP disodium salt is a substrate for DNA polymerases and hydrolases:

-

Polymerase Incorporation : Incorporated into DNA during replication with a Kₘ of 12–15 μM .

-

Hydrolase Activity : MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, reducing mutagenic potential (kₐₜ = 0.8 s⁻¹) .

Stability and Degradation

Applications De Recherche Scientifique

2’-Deoxyguanosine 5’-triphosphate, disodium salt has a wide range of scientific research applications:

Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleotide analogs.

Biology: The compound is essential for DNA replication and repair studies, as well as in polymerase chain reaction (PCR) and DNA sequencing techniques.

Medicine: It is used in the development of antiviral and anticancer therapies, where nucleotide analogs play a crucial role.

Industry: The compound is utilized in the production of diagnostic kits and molecular biology reagents

Mécanisme D'action

2’-Deoxyguanosine 5’-triphosphate, disodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases. During DNA synthesis, the compound is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for the accurate replication and repair of DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Deoxyadenosine 5’-triphosphate, disodium salt

- 2’-Deoxycytidine 5’-triphosphate, disodium salt

- 2’-Deoxythymidine 5’-triphosphate, disodium salt

Uniqueness

2’-Deoxyguanosine 5’-triphosphate, disodium salt is unique due to its specific role in pairing with cytosine during DNA synthesis. This specificity is crucial for maintaining the integrity and fidelity of the genetic code. Additionally, its unique structure allows it to participate in various biochemical pathways and reactions that are distinct from other nucleotides .

Activité Biologique

2'-Deoxyguanosine 5'-triphosphate (dGTP) is a crucial nucleotide in DNA synthesis and cellular metabolism. As a building block of DNA, dGTP plays a significant role in various biological processes, including replication, repair, and transcription. This article focuses on the biological activity of dGTP, particularly its enzymatic functions, interactions with DNA polymerases, and implications in therapeutic applications.

The chemical structure of 2'-deoxyguanosine 5'-triphosphate includes a deoxyribose sugar, a guanine base, and three phosphate groups. The sodium salt form is commonly used in laboratory applications due to its stability and solubility. The molecular formula is C₁₁H₁₅N₅O₁₄P₃, with a molecular weight of approximately 507.18 g/mol.

1. Role in DNA Synthesis

dGTP is one of the four nucleotides used by DNA polymerases during DNA replication. It serves as a substrate for the incorporation of guanine into the growing DNA strand. The efficiency and fidelity of DNA synthesis are heavily dependent on the availability and proper functioning of dGTP.

2. Interaction with DNA Polymerases

Numerous studies have demonstrated that dGTP is an effective substrate for various DNA polymerases. For instance, E. coli DNA polymerase I has been shown to incorporate dGTP efficiently into DNA strands. Research indicates that modified forms of dGTP can also serve as substrates, providing insights into the enzyme's specificity and flexibility in nucleotide incorporation.

| DNA Polymerase | dGTP Incorporation Efficiency | Comments |

|---|---|---|

| E. coli DNA Pol I | High | Utilizes dGTP effectively for replication |

| Taq Polymerase | Moderate | Functions well in PCR applications |

| Klenow Fragment | High | Efficient incorporation under various conditions |

Case Study 1: Enzymatic Activity

A study published in Nucleic Acids Research explored the incorporation of various nucleotide analogs alongside dGTP by E. coli DNA polymerase I. The results indicated that while dGTP was incorporated efficiently, certain analogs could inhibit or alter the fidelity of replication processes, highlighting the importance of dGTP's structural integrity for optimal enzyme function .

Case Study 2: Therapeutic Applications

Research has identified potential therapeutic uses for dGTP in cancer treatment. For example, modified nucleotides based on dGTP have been investigated as telomerase inhibitors due to their ability to disrupt telomerase activity in cancer cells. A study found that specific analogs could effectively inhibit telomerase with IC50 values in the low micromolar range.

Enzymatic Assays

Enzymatic assays have been developed to measure the activity of dGTP and its analogs in various biological systems. These assays often involve measuring the rate of nucleotide incorporation into DNA by polymerases under controlled conditions.

Propriétés

IUPAC Name |

disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDVZZOBMGHWQA-FVALZTRZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.